1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS: 1352524-66-3) is a heterocyclic compound with the molecular formula C₁₇H₂₄N₂OS and a molecular weight of 304.45 g/mol . It features a pyridine ring substituted with a cyclohexylthio group at the 2-position, a pyrrolidine ring at the 3-position, and an ethanone moiety. This compound is cataloged as a building block for medicinal chemistry and combinatorial synthesis, with a purity of 97% .
Properties
Molecular Formula |
C17H24N2OS |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-[2-(2-cyclohexylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H24N2OS/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h5,9,11,14,16H,2-4,6-8,10,12H2,1H3 |
InChI Key |
YRPZEYYPSVFBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)SC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-bromopyridine with cyclohexylthiol to form 2-(cyclohexylthio)pyridine. This intermediate is then reacted with pyrrolidine and ethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The cyclohexylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Cyclohexylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The compound’s key structural motifs include the pyridine-pyrrolidine backbone, cyclohexylthio group, and ethanone terminus. Below is a comparative analysis with analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Cyclohexylthio vs. Ethylthio : The cyclohexylthio group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the ethylthio group in , which may improve membrane permeability but reduce aqueous solubility.
- Ethanone vs.
- Pyrrolidin-1-yl vs. Halogens : Substitutions like dichloro in or methoxy in alter electronic properties, affecting reactivity and interactions with biological targets.
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